N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3/c1-2-26-17-8-3-4-9-19(17)29-18-11-10-13(12-14(18)22(26)28)25-21(27)20-15(23)6-5-7-16(20)24/h3-12H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMAKTRHTGBYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, molecular interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Formula : C24H22N2O5
- Molecular Weight : 418.449 g/mol
- Purity : Typically ≥ 95%
The structural features include a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties.
Antibacterial Properties
Recent studies have highlighted the compound's antibacterial activity, particularly against Staphylococcus aureus. The compound's mechanism of action appears to involve inhibition of the FtsZ protein, a crucial component in bacterial cell division. This inhibition leads to morphological changes in bacterial cells and ultimately affects their viability.
Case Study: FtsZ Inhibition
A study compared the antibacterial efficacy of this compound with related compounds. The findings indicated that the difluorobenzamide motif significantly enhances antibacterial activity due to improved hydrophobic interactions with the FtsZ protein.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N-(10-ethyl-11-oxo...) | 8 | High |
| 3-Methoxybenzamide | 256 | Moderate |
| 2,6-Difluoro-3-methoxybenzamide | 8 | High |
Table 1: Minimum Inhibitory Concentration (MIC) values for various compounds against S. aureus strains .
The compound's biological activity is primarily attributed to its ability to bind to the allosteric site of the FtsZ protein. Molecular dynamics simulations and docking studies reveal that the difluorobenzamide group enhances binding affinity through:
- Hydrophobic Interactions : Fluorine atoms facilitate stronger interactions with hydrophobic pockets in the FtsZ protein.
- Hydrogen Bonds : Key hydrogen bonds form between the carboxamide group and specific residues within the FtsZ structure.
Molecular Docking Studies
Molecular docking studies have demonstrated that N-(10-ethyl-11-oxo...) adopts a non-planar conformation when bound to FtsZ, which is crucial for its inhibitory activity. This conformation allows for optimal interaction with the target protein .
Therapeutic Implications
Given its potent antibacterial properties, this compound holds promise as a lead candidate for developing new antibiotics, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications that enhance its binding affinity could lead to more effective derivatives.
Future Research Directions
Further investigations are warranted to explore:
- In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
- Toxicology Studies : Evaluating safety profiles and potential side effects.
- Structural Optimization : Modifying chemical structures to enhance potency and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
- Answer : The synthesis involves multi-step reactions, including alkylation to introduce the ethyl group and coupling of the 2,6-difluorobenzamide moiety to the dibenzo[b,f][1,4]oxazepin core. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic conditions).
- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and purity, HPLC (>95% purity threshold), and mass spectrometry for molecular weight validation. For crystallinity analysis, X-ray diffraction is recommended if single crystals are obtainable .
Q. How do solubility and stability properties influence experimental design?
- Answer : The compound’s solubility is solvent-dependent: polar aprotic solvents (e.g., DMSO) enhance solubility, while nonpolar solvents (e.g., hexane) are ineffective. Stability studies under varying pH (4–9) and temperature (4–40°C) should precede biological assays. Use accelerated stability testing (40°C/75% RH for 4 weeks) to predict degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Answer : Cross-validate findings using:
- Orthogonal assays (e.g., enzyme inhibition + cellular viability assays).
- SAR studies : Compare substitutions (e.g., fluoro vs. methoxy groups) to isolate pharmacophore contributions. For example, the 2,6-difluoro group may enhance target binding affinity compared to methoxy analogs .
- Example : If one study reports antimicrobial activity but another does not, test both compounds under identical conditions (e.g., MIC assays in standardized media) .
Q. How can researchers identify the molecular target(s) of this compound?
- Answer : Use a multi-method approach:
Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
Computational docking : Screen against enzymes/receptors with structural homology to known dibenzo[b,f][1,4]oxazepine targets (e.g., kinases, GPCRs).
CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes and assessing activity loss .
Q. What experimental designs optimize reaction yields for large-scale synthesis?
- Answer : Apply Design of Experiments (DoE) to variables like:
- Catalyst loading (e.g., 1–5 mol% Pd for coupling reactions).
- Solvent polarity (e.g., DMF vs. THF).
- Table 1 : Example DoE for Suzuki-Miyaura coupling:
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2 | DMF | 80 | 72 |
| 5 | THF | 60 | 65 |
- Optimize for >80% yield using response surface methodology .
Q. How does the compound’s electronic configuration influence its reactivity?
- Answer : The electron-withdrawing oxo group at position 11 increases electrophilicity at the benzamide ring, facilitating nucleophilic aromatic substitution. Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for functionalization .
Q. What methodologies address discrepancies in purity assessments across labs?
- Answer : Standardize protocols:
- HPLC : Use identical columns (C18, 5 µm) and mobile phases (acetonitrile/water + 0.1% TFA).
- Quantitative NMR : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for environmental or material science applications?
- Answer : While primarily studied for pharmacology, its aromatic and heterocyclic structure suggests potential as:
- A fluorescent probe : Modify with photoactive groups (e.g., dansyl) for imaging.
- A ligand in coordination chemistry : Test metal-binding capacity via UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
